Norepinephrine-Selective Monoamine Release: oMPP vs. 2,3-Dimethyl and 4-Methyl Positional Isomers
1-(2-Methylphenyl)piperazine (oMPP) releases dopamine with an EC50 of 296–542 nM [1][2]. Relocation or addition of a methyl group profoundly diminishes this activity: the 2,3-dimethylphenylpiperazine isomer shows an EC50 of 1,207 nM for dopamine release, and the 4-methylphenylpiperazine isomer is even weaker with an EC50 of 9,523 nM [2]. This represents a 2.2- to 4.1-fold loss of dopamine releasing potency for the 2,3-dimethyl analog, and a 17.6- to 32.2-fold loss for the 4-methyl analog, relative to oMPP.
| Evidence Dimension | EC50 for dopamine release (in vitro monoamine release assay) |
|---|---|
| Target Compound Data | 296–542 nM (oMPP) |
| Comparator Or Baseline | 2,3-Dimethylphenylpiperazine: 1,207 nM; 4-Methylphenylpiperazine: 9,523 nM |
| Quantified Difference | 2,3-dimethyl analog: 2.2- to 4.1-fold less potent; 4-methyl analog: 17.6- to 32.2-fold less potent |
| Conditions | Rat brain synaptosomes; [3H]monoamine release assay |
Why This Matters
Procurement of oMPP rather than its positional isomers is essential for experiments requiring robust dopaminergic component activity.
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- [2] Reith ME, Blough BE, Hong WC, Jones KT, Schmitt KC, Baumann MH, Partilla JS, Rothman RB, Katz JL. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug Alcohol Depend. 2015;147:1-19. doi:10.1016/j.drugalcdep.2014.12.005. PMID: 25548026; PMCID: PMC4297708. View Source
